3-(5-Methoxyindol-3-yl)succinimide

Synthetic methodology Indole C3-alkylation Reaction optimization

Researchers optimizing CNS screening cascades face variability from unvalidated indolylsuccinimide analogs. 3-(5-Methoxyindol-3-yl)succinimide eliminates this uncertainty as a privileged dual 5-HT₁A/SERT scaffold (Kᵢ 5-HT₁A = 10.0 nM; Kᵢ SERT = 2.8 nM for extended pharmacophores). - Delivers 86% synthetic yield via BF₃·OEt₂-catalyzed C3-alkylation-the highest among 5-substituted indoles-enabling efficient analog generation. - Identity confirmed against Wiley Registry & KnowItAll MS libraries (Exact Mass: 244.084792 g/mol), reducing analytical overhead for compound management and core facilities.

Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Cat. No. B13737043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methoxyindol-3-yl)succinimide
Molecular FormulaC13H12N2O3
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2C3CC(=O)NC3=O
InChIInChI=1S/C13H12N2O3/c1-18-7-2-3-11-8(4-7)10(6-14-11)9-5-12(16)15-13(9)17/h2-4,6,9,14H,5H2,1H3,(H,15,16,17)
InChIKeySWCLPNRWVPHAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Methoxyindol-3-yl)succinimide — Specifications & Baseline Characterization


3-(5-Methoxyindol-3-yl)succinimide (IUPAC: 3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione; CAS: not assigned; MF: C₁₃H₁₂N₂O₃; MW: 244.25 g/mol) is a heterobifunctional compound combining a 5-methoxyindole nucleus with a succinimide (pyrrolidine-2,5-dione) moiety. The compound belongs to the broader 3-indolylsuccinimide class, which has been investigated for anticancer, CNS-targeted, and enzyme inhibitory applications [1]. The 5-methoxy substitution on the indole ring constitutes the primary structural differentiation from the unsubstituted parent compound 3-(1H-indol-3-yl)pyrrolidine-2,5-dione and other halogenated or cyano-substituted analogs. This compound is supplied for non-human research applications exclusively and is not intended for therapeutic or veterinary use .

Generic Substitution Risks for 3-(5-Methoxyindol-3-yl)succinimide


Within the 3-indolylsuccinimide class, substitution at the indole 5-position is not merely decorative—it directly modulates synthetic efficiency, biological target engagement, and downstream assay outcomes. Systematic synthetic studies demonstrate that electron-donating 5-methoxy substitution increases reaction yield to 86%, compared to 78% for the unsubstituted parent and as low as 56% for 5-cyano analogs [1]. In biological systems, 5-methoxy-substituted congeners exhibit distinct cytotoxicity profiles: compound 3b (5-methoxy) displays a Hepg2 IC₅₀ of 3.6 µM, whereas the 5-fluoro analog (3c) shows 5.8 µM and the 5-bromo analog (3d) shows 9.1 µM against the same cell line [1]. Furthermore, 5-methoxyindole-containing succinimide derivatives have demonstrated nanomolar dual affinity for 5-HT₁A receptors and SERT, a pharmacological profile not observed across all 5-substituted variants [2]. Generic substitution without rigorous verification of substitution-specific performance therefore risks introducing uncontrolled variability in both synthesis and biological evaluation workflows.

3-(5-Methoxyindol-3-yl)succinimide — Comparative Evidence for Procurement


5-Methoxy Substitution Delivers Superior Synthetic Yield

Under identical BF₃·OEt₂-catalyzed C3-alkylation conditions (1.0 mmol indole, 1.0 mmol maleimide, 0.5 mmol BF₃·OEt₂, EtOAc, 60°C, 2–6 h), the 5-methoxy-substituted indole substrate produces the corresponding 3-indolylsuccinimide product in 86% isolated yield, the highest among all 5-substituted variants tested [1]. This represents a statistically and practically significant increase over the unsubstituted parent compound (78%) and electron-deficient analogs (56–60% for 5-CN and 5-NO₂) [1].

Synthetic methodology Indole C3-alkylation Reaction optimization

Enhanced Cytotoxicity in Hepg2 Hepatocellular Carcinoma Cells

In a head-to-head MTT cytotoxicity panel against three human cancer cell lines, the 5-methoxy-substituted 3-indolylsuccinimide (compound 3b) demonstrated an IC₅₀ of 3.6 µM against Hepg2 hepatocellular carcinoma cells [1]. This potency differs substantially from other 5-substituted analogs in the same series: 5-fluoro (3c, 5.8 µM), 5-bromo (3d, 9.1 µM), 5-cyano (3e, 5.6 µM), and unsubstituted parent (3a, 5.2 µM) [1]. Notably, compound 3b exhibited 3.6 µM potency specifically in Hepg2 while showing 4.67 µM in HT-29 and 9.7 µM in A549, indicating cell-line-selective activity [1].

Anticancer screening Cytotoxicity Hepatocellular carcinoma

Dual 5-HT₁A and SERT Binding Affinity

Advanced 3-(5-methoxyindol-3-yl)pyrrolidine-2,5-dione derivatives (exemplified by compound 4f, which contains the 5-methoxyindole-succinimide core) demonstrate dual nanomolar binding affinity for serotonin 5-HT₁A receptor (Kᵢ = 10.0 nM) and serotonin transporter SERT (Kᵢ = 2.8 nM) [1]. This dual-target engagement profile differentiates the 5-methoxyindole-containing scaffold from simpler 3-indolylsuccinimide derivatives that lack the extended pharmacophore and may exhibit mono-target or weaker multi-target binding [1]. The favorable receptor binding is further supported by good microsomal stability and 5-HT₁A agonistic activity in functional assays [1].

CNS drug discovery Serotonin receptor Antidepressant screening

Validated GC-MS Reference Spectrum in Wiley Registry

3-(5-Methoxyindol-3-yl)succinimide has a validated mass spectrum (GC-MS) deposited in the KnowItAll Mass Spectral Library and Wiley Registry of Mass Spectral Data 2023 [1]. The compound's unambiguous InChIKey (SWCLPNRWVPHAJK-UHFFFAOYSA-N) and exact mass (244.084792 g/mol) enable definitive identity verification [1]. In contrast, many 3-indolylsuccinimide analogs lack standardized reference spectra in authoritative spectral libraries, complicating identity confirmation and purity assessment in procurement workflows.

Analytical chemistry Quality control Spectral library

3-(5-Methoxyindol-3-yl)succinimide — Application Scenarios


Hepatocellular Carcinoma Lead Discovery

Based on the demonstrated Hepg2 IC₅₀ of 3.6 µM for the 5-methoxy analog (3b) — 1.44-fold more potent than the unsubstituted parent (5.2 µM) and 2.53-fold more potent than the 5-bromo analog (9.1 µM) — researchers focused on liver cancer drug discovery should prioritize 5-methoxy-substituted 3-indolylsuccinimides over other 5-substituted variants [1]. The cell-line-selective cytotoxicity profile (Hepg2 3.6 µM vs. HT-29 4.67 µM vs. A549 9.7 µM) further supports targeted screening cascades in hepatocellular carcinoma rather than broad-panel cytotoxicity campaigns. For SAR expansion, the compound serves as a scaffold for introducing additional functional groups at the succinimide nitrogen or via indole C-2/C-5 derivatization, with the 86% synthetic yield enabling efficient analog generation [1].

CNS Multitarget Ligand Development for Dual 5-HT₁A/SERT

The 5-methoxyindole-succinimide core has been validated as a privileged scaffold for dual 5-HT₁A/SERT nanomolar binding (exemplified by compound 4f: Kᵢ 5-HT₁A = 10.0 nM; Kᵢ SERT = 2.8 nM) [2]. This dual-target profile distinguishes 5-methoxyindole-containing derivatives from simpler 3-indolylsuccinimides that typically lack balanced dual activity [2]. Researchers developing antidepressant, anxiolytic, or other CNS-active compounds should procure 3-(5-methoxyindol-3-yl)succinimide as a starting material for synthesizing extended pharmacophores incorporating the tetrahydropyridinyl-indole linker motif. The favorable microsomal stability and 5-HT₁A agonistic activity demonstrated in functional assays provide additional confidence for progressing derivatives into in vivo behavioral models such as the forced swim test [2].

Indole C3-Alkylation Method Development Reference Standard

The BF₃·OEt₂-catalyzed C3-alkylation of 5-methoxyindole with maleimide proceeds with 86% isolated yield — the highest among all 5-substituted indoles tested under identical conditions [1]. This yield advantage (+8% over unsubstituted indole; +26–30% over electron-deficient 5-CN and 5-NO₂ substrates) makes the 5-methoxyindole substrate and its corresponding succinimide product valuable reference standards for synthetic methodology development. Procurement of 3-(5-methoxyindol-3-yl)succinimide enables: (i) calibration of new catalytic systems against a high-yielding benchmark; (ii) optimization of purification protocols using a well-characterized, solid product; (iii) cross-laboratory reproducibility studies where consistent substrate reactivity is essential [1].

Quality Control Using Validated Reference Spectrum

For analytical laboratories, core facilities, and compound management groups, 3-(5-methoxyindol-3-yl)succinimide offers a distinct procurement advantage: its mass spectrum is validated and deposited in the Wiley Registry of Mass Spectral Data 2023 and KnowItAll Mass Spectral Library [3]. This third-party spectral reference (GC-MS, exact mass 244.084792 g/mol, InChIKey SWCLPNRWVPHAJK-UHFFFAOYSA-N) enables rapid identity confirmation without requiring de novo characterization or reliance on vendor-provided certificates of analysis [3]. Compared to uncharacterized 3-indolylsuccinimide analogs that lack authoritative reference spectra, this compound reduces analytical workload, accelerates compound registration workflows, and supports confident lot-to-lot consistency verification in high-throughput screening or medicinal chemistry programs.

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